N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, also known as N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, is a useful research compound. Its molecular formula is C24H30ClN7O4S and its molecular weight is 548.059. The purity is usually 95%.
BenchChem offers high-quality N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Periprocedural Management of Anticoagulation Therapy
Specific Scientific Field
This application falls under the field of Surgery and Thrombosis Management .
Summary of the Application
Edoxaban is used in the management of anticoagulation therapy in patients undergoing major or nonmajor surgeries. The balance between the risk of surgery-related bleeding and the risk of thromboembolic events is a critical aspect of this application .
Methods of Application
In the EMIT-AF/VTE study, the periprocedural management of edoxaban was assessed according to physicians’ decisions. The interruption of edoxaban and clinical outcomes were compared between major vs. nonmajor surgeries and between renal function subgroups .
Results or Outcomes
The study found that periprocedural-edoxaban interruption was significantly longer in patients undergoing major vs. nonmajor surgery. This clinician-driven approach was associated with low rates of bleeding and thromboembolic events following both major and nonmajor surgeries .
Application in Stroke Prevention
Specific Scientific Field
This application falls under the field of Cardiology and Stroke Management .
Summary of the Application
Edoxaban is used in the real-world effectiveness and safety in atrial fibrillation (AF) patients with or without a history of ischemic stroke .
Methods of Application
The Global ETNA-AF programme integrates data from multiple prospective, observational, noninterventional regional studies of AF patients receiving edoxaban for stroke prevention .
Results or Outcomes
Patients with a history of ischemic stroke had significantly higher rates of all-cause death, cardiovascular death, ischemic stroke, any stroke, and transient ischemic attacks. They also had significantly higher annualized rates of major bleeding, major gastrointestinal bleeding, intracranial hemorrhage, clinically relevant nonmajor bleeding, and any bleeding .
Application in Prevention of Thromboembolic Events
Specific Scientific Field
This application falls under the field of Thrombosis Management .
Summary of the Application
Edoxaban is used to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. It is also labeled for the treatment of deep venous thrombosis and pulmonary embolism following initial parenteral anticoagulation .
Methods of Application
Edoxaban is a once-daily, oral anticoagulant. It is one of four marketed factor Xa inhibitors, none of which requires international normalized ratio (INR) monitoring .
Results or Outcomes
Edoxaban has a slightly lower risk of bleeding than warfarin. In clinical trials of patients with nonvalvular atrial fibrillation, major bleeding occurred in 2.75% of patients receiving edoxaban vs. 3.43% receiving warfarin .
Application in Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE)
Specific Scientific Field
This application falls under the field of Cardiology and Thrombosis Management .
Summary of the Application
Edoxaban is used for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant .
Methods of Application
Edoxaban is a rapidly acting, oral, selective factor Xa inhibitor. By inhibiting factor Xa, a key protein in the coagulation cascade, edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .
Results or Outcomes
Edoxaban and warfarin had similar effectiveness in the prevention of stroke or systemic embolic event, occurring in 1.18% vs. 1.50% of patients, respectively .
Application in Prophylaxis of Systemic Embolism
Summary of the Application
Edoxaban is indicated for reducing the risk of systemic embolism (SE) in patients with nonvalvular atrial fibrillation (NVAF) .
Results or Outcomes
Edoxaban has been found to be effective in reducing the risk of systemic embolism in patients with nonvalvular atrial fibrillation .
Application in Treatment of Pulmonary Embolism (PE)
Specific Scientific Field
This application falls under the field of Pulmonology and Thrombosis Management .
Summary of the Application
Edoxaban is used for the treatment of pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant .
Results or Outcomes
In patients treated for deep venous thrombosis and pulmonary embolism, major bleeding occurred in 8.5% of patients receiving edoxaban vs. 10.3% of those receiving warfarin over 12 months .
Propiedades
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-YSVLISHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.